molecular formula C67H83ClN16O13 B132605 LHRH, 4-Clphe(2)-Trp(3,6)- CAS No. 143873-63-6

LHRH, 4-Clphe(2)-Trp(3,6)-

Cat. No. B132605
M. Wt: 1355.9 g/mol
InChI Key: KGEVHQGYWMMHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LHRH, 4-Clphe(2)-Trp(3,6)- is a synthetic peptide analog of the natural gonadotropin-releasing hormone (GnRH). It has been extensively studied for its potential applications in scientific research, particularly in the fields of reproductive biology and endocrinology.

Mechanism Of Action

LHRH, 4-Clphe(2)-Trp(3,6)- acts by binding to the LHRH receptor in the pituitary gland, which stimulates the release of LH and FSH. These hormones then stimulate the production and release of sex hormones, such as testosterone and estrogen. LHRH, 4-Clphe(2)-Trp(3,6)- also inhibits the production of sex hormones by blocking the production of LH and FSH.

Biochemical And Physiological Effects

LHRH, 4-Clphe(2)-Trp(3,6)- has several biochemical and physiological effects, including:
1. Stimulation of LH and FSH production: LHRH, 4-Clphe(2)-Trp(3,6)- stimulates the release of LH and FSH, which are essential for normal reproductive function.
2. Inhibition of sex hormone production: LHRH, 4-Clphe(2)-Trp(3,6)- inhibits the production of sex hormones, which can be beneficial in the treatment of certain types of cancer.
3. Regulation of the HPG axis: LHRH, 4-Clphe(2)-Trp(3,6)- helps to regulate the production and release of sex hormones by the HPG axis.

Advantages And Limitations For Lab Experiments

LHRH, 4-Clphe(2)-Trp(3,6)- has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity and stability: LHRH, 4-Clphe(2)-Trp(3,6)- is synthesized using SPPS techniques, which ensures high purity and stability of the final product.
2. Wide range of applications: LHRH, 4-Clphe(2)-Trp(3,6)- can be used in various research applications, including reproductive biology, endocrinology, and cancer research.
3. Well-established research tool: LHRH, 4-Clphe(2)-Trp(3,6)- has been extensively studied and is a well-established research tool in the scientific community.
Limitations:
1. Expensive: LHRH, 4-Clphe(2)-Trp(3,6)- is relatively expensive compared to other research tools.
2. Limited availability: LHRH, 4-Clphe(2)-Trp(3,6)- may not be readily available in some research facilities.
3. Limited solubility: LHRH, 4-Clphe(2)-Trp(3,6)- has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving LHRH, 4-Clphe(2)-Trp(3,6)-, including:
1. Development of new analogs: Researchers are exploring the development of new LHRH analogs with improved potency and selectivity.
2. Application in drug development: LHRH, 4-Clphe(2)-Trp(3,6)- may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
3. Study of neuroendocrine function: LHRH, 4-Clphe(2)-Trp(3,6)- may be used to study the regulation of neuroendocrine function and its role in various physiological processes.
Conclusion:
LHRH, 4-Clphe(2)-Trp(3,6)- is a synthetic peptide analog of the natural gonadotropin-releasing hormone that has been extensively studied for its potential applications in scientific research. It has a wide range of applications in reproductive biology, endocrinology, and cancer research. While it has several advantages as a research tool, it also has limitations, including its cost and limited solubility. However, with ongoing research, LHRH, 4-Clphe(2)-Trp(3,6)- may continue to be an important tool in the study of various physiological processes.

Synthesis Methods

LHRH, 4-Clphe(2)-Trp(3,6)- is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification. The final product is a highly pure and stable peptide that can be used for various research applications.

Scientific Research Applications

LHRH, 4-Clphe(2)-Trp(3,6)- has been used in a wide range of scientific research applications, including:
1. Reproductive Biology: LHRH, 4-Clphe(2)-Trp(3,6)- has been used to study the regulation of reproductive function in both males and females. It has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for normal reproductive function.
2. Endocrinology: LHRH, 4-Clphe(2)-Trp(3,6)- has been used to study the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which is responsible for the production and regulation of sex hormones. It has also been used to study the effects of various hormones and drugs on the HPG axis.
3. Cancer Research: LHRH, 4-Clphe(2)-Trp(3,6)- has been used as a potential treatment for various types of cancer, including prostate and breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the production of sex hormones.

properties

CAS RN

143873-63-6

Product Name

LHRH, 4-Clphe(2)-Trp(3,6)-

Molecular Formula

C67H83ClN16O13

Molecular Weight

1355.9 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C67H83ClN16O13/c1-36(2)27-49(59(90)77-48(13-7-25-72-67(70)71)66(97)84-26-8-14-55(84)65(96)75-34-56(69)87)78-62(93)52(30-39-32-73-45-11-5-3-9-43(39)45)81-61(92)51(29-38-17-21-42(86)22-18-38)80-64(95)54(35-85)83-63(94)53(31-40-33-74-46-12-6-4-10-44(40)46)82-60(91)50(28-37-15-19-41(68)20-16-37)79-58(89)47-23-24-57(88)76-47/h3-6,9-12,15-22,32-33,36,47-55,73-74,85-86H,7-8,13-14,23-31,34-35H2,1-2H3,(H2,69,87)(H,75,96)(H,76,88)(H,77,90)(H,78,93)(H,79,89)(H,80,95)(H,81,92)(H,82,91)(H,83,94)(H4,70,71,72)

InChI Key

KGEVHQGYWMMHDT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8

sequence

XXWSYWLRPG

synonyms

D-pClPhe(2)-Trp(3)-Trp(6)-LHRH
GnRH, D-pClPhe(2)-Trp(3)-Trp(6)-
LHRH, 4-ClPhe(2)-Trp(3,6)-
LHRH, D-pClPhe(2)-Trp(3)-Trp(6)-
LHRH, D-pClphenylalanyl(2)-tryptophyl(3)-tryptophan(6)-
LHRH-PTT

Origin of Product

United States

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